methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate
Overview
Description
1H-1,2,3-Benzotriazole is a type of benzotriazole, which is a heterocyclic compound with a bicyclic structure composed of two fused rings, one five-membered and the other six-membered, containing three nitrogen atoms . Benzoate esters, such as methyl benzoate, are commonly used in organic synthesis.
Synthesis Analysis
Benzotriazoles can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The benzoate ester could be introduced through esterification reactions.Molecular Structure Analysis
The molecular structure of 1H-1,2,3-benzotriazole consists of a benzene ring fused with a triazole ring . The benzoate ester group would be attached to the benzotriazole core.Chemical Reactions Analysis
Benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and are also used in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Benzotriazoles are typically solid at room temperature .Scientific Research Applications
-
Organic Synthesis
-
Pesticides
-
Synthesis of 1,2,4-Triazoles
-
Biological Evaluation
-
Crystallography
- The compound “(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate” has been studied in the field of crystallography .
- The molecule has an L-shaped conformation, and the dihedral angle between the phenyl ring and the benzotriazole ring system is 76.80 (19)° .
- In the crystal, weak aromatic π–π stacking is observed, the closest centroid–centroid distance being 3.754 (2) Å .
-
Photographic Emulsions
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJIOGNIIZZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331353 | |
Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate | |
CAS RN |
345953-58-4 | |
Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.